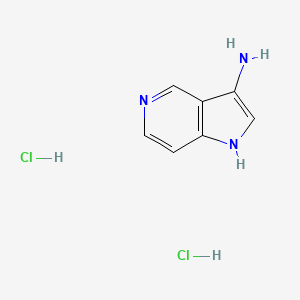

3-Amino-5-azaindole dihydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1H-pyrrolo[3,2-c]pyridin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3.2ClH/c8-6-4-10-7-1-2-9-3-5(6)7;;/h1-4,10H,8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWGVIJQANARAKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1NC=C2N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257535-49-1 | |

| Record name | 3-Amino-5-azaindole dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Azaindole Scaffold in Medicinal Chemistry

An In-Depth Technical Guide to 3-Amino-Azaindole Dihydrochloride: A Cornerstone for Modern Drug Discovery

In the landscape of modern medicinal chemistry, the azaindole scaffold has emerged as a "privileged structure." Azaindoles, which are bioisosteres of both indoles and purines, consist of a fused pyrrole and pyridine ring.[1][2][3] The strategic placement of a nitrogen atom in the six-membered ring dramatically alters the molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, compared to its indole counterpart.[1][2][3] These modifications can lead to enhanced binding affinity for biological targets, improved pharmacokinetic profiles, and the generation of novel intellectual property.[1]

This guide focuses on a particularly valuable building block: 3-amino-azaindole dihydrochloride. It is a versatile intermediate primarily utilized in the synthesis of kinase inhibitors and other pharmacologically active agents.[4] It is important for the researcher to note a common point of ambiguity in nomenclature. While the term "5-azaindole" refers to the 1H-pyrrolo[2,3-c]pyridine core, much of the commercially available material and literature data associated with CAS Number 100960-08-5 corresponds to 3-Amino-7-azaindole dihydrochloride (1H-pyrrolo[2,3-b]pyridin-3-amine dihydrochloride). This guide will proceed by focusing on the properties and applications of the widely documented 7-azaindole isomer, which serves as a critical starting material in numerous drug discovery programs.

Core Physicochemical Properties

Understanding the fundamental properties of a chemical building block is paramount for its effective use in synthesis and screening. 3-Amino-7-azaindole dihydrochloride is typically supplied as an off-white to brown crystalline powder.[4] The dihydrochloride salt form generally enhances solubility in aqueous media and improves stability for long-term storage, making it highly suitable for high-throughput screening applications.[4]

| Property | Value | Source |

| IUPAC Name | 1H-pyrrolo[2,3-b]pyridin-3-amine;dihydrochloride | [5] |

| Synonyms | 1H-Pyrrolo[2,3-b]pyridin-3-ylamine dihydrochloride | [4][6] |

| CAS Number | 100960-08-5 | [4][5][6] |

| Molecular Formula | C₇H₇N₃·2HCl | [4][6] |

| Molecular Weight | 206.07 g/mol | [4][6] |

| Appearance | Off-white crystalline or brown powder | [4] |

| Purity | Typically ≥95% | [4][6] |

| Storage Conditions | Store at 0-8 °C in a dry, well-ventilated place.[4] Protect from moisture.[7] | [4][7] |

Solubility and Stability

The dihydrochloride salt form confers good solubility, a key advantage for biochemical assays and library synthesis.[4] For optimal stability, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen) and protected from moisture, as it is hygroscopic.[7] Stock solutions should be freshly prepared, though stability in DMSO at -20°C for short periods is generally acceptable.

Spectroscopic Characterization

Structural confirmation is typically achieved through standard analytical techniques.

-

NMR Spectroscopy (¹H and ¹³C): The proton and carbon NMR spectra will show characteristic shifts for the aromatic protons and carbons of the bicyclic azaindole system and the amine group. Researchers should consult the supplier's Certificate of Analysis for specific spectral data and peak assignments.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and elemental composition of the parent molecule.[8]

-

Infrared Spectroscopy (IR): The IR spectrum will exhibit characteristic absorption bands corresponding to N-H stretching of the amine and pyrrole groups, as well as C=C and C-N stretching of the aromatic rings.

Synthesis and Reactivity

3-Amino-7-azaindole is a synthetic intermediate, not a naturally occurring compound. The azaindole scaffold can be constructed through various established synthetic routes. While a specific, detailed synthesis for this exact compound is proprietary to chemical suppliers, the general strategies involve multi-step sequences. Common methods for creating the azaindole core include the Bartoli and Batcho-Leimgruber indole syntheses, as well as palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][9]

The true value of 3-amino-7-azaindole lies in its reactivity. The 3-amino group serves as a versatile chemical handle for further functionalization, allowing for the introduction of diverse substituents through amide bond formation, reductive amination, or participation in further heterocycle synthesis. This flexibility is crucial for building libraries of compounds for structure-activity relationship (SAR) studies.

Key Applications in Drug Discovery

The 7-azaindole core is a proven pharmacophore, most notably in the field of oncology. Its structural similarity to the adenine fragment of ATP allows it to function as an effective "hinge-binding" motif in the ATP-binding pocket of many protein kinases.[1]

Kinase Inhibitor Development

Protein kinases are a major class of drug targets, and their dysregulation is a hallmark of cancer and other diseases. 3-Amino-7-azaindole dihydrochloride is a foundational building block for synthesizing potent and selective kinase inhibitors.[2][4] By derivatizing the 3-amino position, medicinal chemists can extend a side chain into the solvent-exposed region of the kinase active site, fine-tuning selectivity and potency.

Biochemical Research and Screening

Beyond synthesis, this compound is valuable in biochemical research for studying enzyme inhibition and receptor binding.[4][5] Its favorable solubility and stability make it an excellent candidate for inclusion in fragment libraries for high-throughput screening (HTS) campaigns aimed at identifying novel lead compounds.[4]

Experimental Protocols

Safe Handling and Stock Solution Preparation

Causality: Proper handling and accurate stock preparation are foundational for reproducible experimental results. The dihydrochloride salt is hygroscopic, and exposure to moisture can alter the compound's mass and compromise its integrity. Using an inert atmosphere and anhydrous solvents prevents degradation.

Protocol:

-

Preparation: Before opening, allow the vial of 3-Amino-7-azaindole dihydrochloride to equilibrate to room temperature for at least 30 minutes to prevent condensation.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[10]

-

Weighing: Briefly open the vial in a chemical fume hood or on a balance with appropriate ventilation.[7] Weigh the desired amount of powder into a tared, sterile microcentrifuge tube or glass vial.

-

Solubilization: Add the required volume of anhydrous solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

-

Mixing: Vortex the solution thoroughly until all solid material is completely dissolved. Gentle warming in a water bath (<40°C) may be used if necessary.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C in tightly sealed vials.

Representative Workflow: In Vitro Kinase Inhibition Assay

Causality: This protocol describes a generic, luminescence-based kinase assay to determine the inhibitory potential of a compound derived from the 3-amino-azaindole scaffold. The assay measures the amount of ATP remaining after a kinase reaction; lower ATP levels indicate higher kinase activity, and a potent inhibitor will result in higher ATP levels (and thus higher luminescence).

Materials:

-

Test Compound (Azaindole derivative, prepared in DMSO)

-

Active Kinase Enzyme

-

Kinase Substrate (specific to the enzyme)

-

Assay Buffer

-

ATP (at or near the Kₘ for the kinase)

-

Luminescent Kinase Assay Reagent (e.g., Kinase-Glo®)

-

White, opaque 96- or 384-well assay plates

Workflow:

Step-by-Step Methodology:

-

Compound Plating: Create a serial dilution of the test compound in DMSO. Dispense a small volume (e.g., 1 µL) of each concentration into the wells of the assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

-

Kinase/Substrate Addition: Prepare a master mix of the kinase enzyme and its specific substrate in the appropriate assay buffer. Add this mix to all wells except the "no enzyme" controls.

-

Reaction Initiation: Prepare an ATP solution in the assay buffer. Add this solution to all wells to start the enzymatic reaction.

-

Incubation: Incubate the plate at room temperature (or 30°C) for the optimized reaction time (e.g., 30-90 minutes).

-

Signal Detection: Add the luminescent kinase assay reagent to all wells. This reagent will lyse the cells (if applicable), stop the kinase reaction, and generate a luminescent signal proportional to the amount of remaining ATP.

-

Data Acquisition: After a brief incubation to stabilize the signal, measure the luminescence using a plate reader.

-

Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Safety and Handling

As a laboratory chemical, 3-Amino-7-azaindole dihydrochloride requires careful handling in a controlled environment.

-

General Precautions: Use only under a chemical fume hood.[7] Avoid formation of dust and aerosols.[11] Do not get in eyes, on skin, or on clothing.[7] Wash hands thoroughly after handling.[10]

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[7]

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[7][11]

-

Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[7]

-

Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[7]

-

Incompatible Materials: Strong oxidizing agents.[7]

Conclusion

3-Amino-7-azaindole dihydrochloride is more than a simple chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its unique electronic properties, versatile reactivity, and proven success as a pharmacophore, particularly in kinase inhibition, solidify its role as a high-value building block in drug discovery. By understanding its core properties, handling requirements, and potential applications, researchers can effectively leverage this compound to accelerate the development of novel therapeutics.

References

- The Royal Society of Chemistry. Supporting information Indoles.

- J&K Scientific LLC. 3-Amino-7-azaindole dihydrochloride | 100960-08-5.

- PubChem. 3-Amino-7-azaindole hydrochloride | C7H8ClN3 | CID 45789998.

- Fisher Scientific. (2009). SAFETY DATA SHEET.

- MedchemExpress.com. (2025). Safety Data Sheet.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

- Chem-Impex. 3-Amino-7-azaindole dihydrochloride.

- Angene Chemical. (2025). Safety Data Sheet.

- INDOFINE Chemical Company. 3-AMINO-7-AZAINDOLE DIHYDROCHLORIDE.

- PharmaBlock. Azaindoles in Medicinal Chemistry.

- Besson, T., et al. The Azaindole Framework in the Design of Kinase Inhibitors. PMC - PubMed Central.

- Organic Chemistry Portal. Azaindole synthesis.

- Kumar, A., et al. Azaindole Therapeutic Agents. PMC - PubMed Central.

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. jk-sci.com [jk-sci.com]

- 6. 3-AMINO-7-AZAINDOLE DIHYDROCHLORIDE | | INDOFINE Chemical Company [indofinechemical.com]

- 7. fishersci.com [fishersci.com]

- 8. rsc.org [rsc.org]

- 9. Azaindole synthesis [organic-chemistry.org]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. angenechemical.com [angenechemical.com]

A Technical Guide to the Discovery and Synthesis of 3-Amino-5-azaindole Dihydrochloride: A Key Intermediate in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 3-Amino-5-azaindole dihydrochloride, a pivotal heterocyclic building block in contemporary drug discovery. We delve into the strategic importance of the azaindole scaffold as a privileged bioisostere, tracing the rationale for its integration into medicinal chemistry programs. The core of this document offers a detailed exploration of the synthetic pathways leading to the 5-azaindole core and its subsequent functionalization to yield the 3-amino derivative. By synthesizing information from established literature, we present detailed experimental protocols, explain the causality behind methodological choices, and summarize key data in a clear, accessible format. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile intermediate in the design of novel therapeutics, particularly in the realm of kinase inhibition.

The Strategic Value of the Azaindole Scaffold

The azaindole framework has emerged as a "privileged structure" in medicinal chemistry, largely due to its role as a bioisostere for the naturally ubiquitous indole and purine systems.[1][2][3] Azaindoles, or pyrrolopyridines, consist of a fused pyrrole and pyridine ring. The position of the nitrogen atom in the six-membered ring defines four isomers (4-, 5-, 6-, and 7-azaindole), each imparting distinct physicochemical properties.[3][4]

The strategic replacement of a carbon atom in an indole's benzene ring with a nitrogen atom introduces profound, yet tunable, changes:

-

Modulation of Physicochemical Properties: The pyridine nitrogen acts as a hydrogen bond acceptor, altering the molecule's solubility, lipophilicity (LogP), and acid dissociation constant (pKa). These modifications can be critical for optimizing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[2][3]

-

Enhanced Target Binding: In the context of protein kinase inhibition, the azaindole scaffold is particularly advantageous. It structurally mimics the adenine fragment of adenosine triphosphate (ATP), enabling it to bind effectively within the ATP-binding site of kinases. The additional nitrogen atom can form crucial hydrogen bonds that may not be possible with a standard indole, potentially increasing potency and selectivity.[1][2]

-

Intellectual Property: The novelty of the azaindole scaffold compared to more common indole-based compounds provides opportunities for creating new intellectual property space in crowded therapeutic areas.[1]

The 5-azaindole isomer, the focus of this guide, has been successfully incorporated into a range of therapeutic candidates, underscoring its value to the drug discovery pipeline.[5]

Discovery and Significance of a Key Building Block

The discovery of 3-Amino-5-azaindole was not a singular event but rather an outcome of the growing demand for versatile chemical intermediates driven by the expansion of kinase-focused drug discovery programs.[2][6] As researchers sought to systematically explore the structure-activity relationships (SAR) of azaindole-based inhibitors, the need for a scaffold with a reactive "handle" at the 3-position became apparent.

The 3-amino group serves as an ideal synthetic handle for several reasons:

-

It can be readily transformed into a wide array of functional groups (amides, ureas, sulfonamides, etc.).

-

It allows for the introduction of diverse side chains to probe interactions with specific amino acid residues in a target protein's binding pocket.

-

Its presence is a key feature in many potent kinase inhibitors, where it often participates in critical hydrogen bonding interactions.[7]

The dihydrochloride salt form enhances the compound's stability, crystallinity, and solubility in polar solvents, making it easier to handle and more suitable for high-throughput screening and subsequent synthetic manipulations.[6]

Synthetic Strategies for the 5-Azaindole Core

The construction of the 5-azaindole (1H-pyrrolo[3,2-c]pyridine) nucleus is a non-trivial synthetic challenge. While classic indole syntheses like the Fischer method are often inefficient for pyridyl precursors, several other methods have proven effective.[8]

The Bartoli Indole Synthesis

The Bartoli reaction is a widely cited method for preparing substituted azaindoles.[1] It involves the reaction of a nitro-aromatic compound with an excess of a vinyl Grignard reagent. For the synthesis of the 5-azaindole core, 4-nitropyridine serves as the starting material. Although often functional, the reaction can suffer from moderate yields.[1]

Caption: The Bartoli synthesis route to the 5-azaindole core.

Modern Palladium-Catalyzed Approaches

More contemporary methods leverage the power of transition-metal catalysis to construct the azaindole scaffold with greater efficiency and substrate scope.[9] These routes typically start with appropriately substituted and readily available chloropyridines or bromopyridines. A common strategy involves a Sonogashira coupling with a protected alkyne, followed by a base-mediated intramolecular cyclization to form the pyrrole ring.[8][9]

Synthesis of this compound

The synthesis of the title compound from the 5-azaindole core is typically achieved through a two-step sequence: electrophilic nitration at the C3 position, followed by reduction of the resulting nitro group.

Caption: Synthetic pathway from 5-azaindole to its 3-amino dihydrochloride salt.

Key Transformation Summary

| Step | Transformation | Key Reagents & Conditions | Purpose |

| 1 | Electrophilic Nitration | Concentrated HNO₃ / H₂SO₄, 0 °C to RT | Installs a nitro group at the electron-rich C3 position of the pyrrole ring, which is a precursor to the amine. |

| 2 | Nitro Group Reduction | H₂ (balloon or Parr shaker), 10% Pd/C, Ethanol or Methanol | Reduces the nitro group to the primary amine cleanly and efficiently.[10] |

| 3 | Salt Formation | 2M HCl in Diethyl Ether or gaseous HCl | Converts the basic free amine into a stable, soluble, and easily handled dihydrochloride salt.[6] |

Detailed Experimental Protocol

The following protocol is a representative synthesis compiled from established chemical principles for indole and azaindole functionalization. Researchers should first consult primary literature and perform appropriate safety assessments.

Step 1: Synthesis of 3-Nitro-5-azaindole

-

To a stirred solution of concentrated sulfuric acid (H₂SO₄, 25 mL) cooled to 0 °C in an ice bath, add 5-azaindole (5.0 g, 42.3 mmol) portion-wise, ensuring the internal temperature does not exceed 10 °C.

-

Stir the resulting solution at 0 °C for 15 minutes until all solids have dissolved.

-

Add concentrated nitric acid (HNO₃, 3.2 mL, ~71.9 mmol) dropwise via an addition funnel over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Carefully pour the reaction mixture onto crushed ice (~200 g) with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of aqueous ammonium hydroxide (NH₄OH) until a pH of ~7-8 is reached. A yellow precipitate will form.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water (3 x 50 mL), and dry under vacuum to yield 3-Nitro-5-azaindole.

Step 2: Synthesis of 3-Amino-5-azaindole (Free Base)

-

Suspend 3-Nitro-5-azaindole (5.0 g, 30.8 mmol) in ethanol (150 mL) in a flask suitable for hydrogenation.

-

Carefully add 10% Palladium on Carbon (Pd/C, 500 mg, ~10% w/w) to the suspension under an inert atmosphere (e.g., Nitrogen or Argon).

-

Securely attach the flask to a hydrogenation apparatus (e.g., Parr shaker) or purge the vessel with hydrogen gas and maintain a positive pressure with a hydrogen-filled balloon.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 4-6 hours, or until TLC/LCMS analysis indicates complete consumption of the starting material.

-

Once the reaction is complete, carefully purge the reaction vessel with an inert gas.

-

Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional ethanol (2 x 25 mL).

-

Concentrate the filtrate under reduced pressure to obtain the crude 3-Amino-5-azaindole as a solid.

Step 3: Formation of this compound

-

Dissolve the crude 3-Amino-5-azaindole (approx. 30.8 mmol) in a minimal amount of methanol (~20 mL) and add diethyl ether (~200 mL).

-

To this stirred solution, add a 2.0 M solution of hydrogen chloride (HCl) in diethyl ether (~34 mL, 68 mmol, 2.2 equivalents) dropwise.

-

A precipitate will form immediately upon addition.

-

Stir the resulting suspension at room temperature for 1 hour.

-

Collect the solid by vacuum filtration, wash with diethyl ether (2 x 50 mL), and dry under vacuum to afford this compound as an off-white or brown powder.[6]

Applications in Drug Development

This compound is not an end-product but a critical starting point for the synthesis of highly functionalized molecules. Its primary application is in the construction of libraries of compounds for screening against therapeutic targets, most notably protein kinases.[2][6] For example, it serves as the core for developing inhibitors of Tropomyosin-related kinase (Trk), a target for cancer and pain therapeutics.[7] The 3-amino group can be acylated, alkylated, or used in coupling reactions to append moieties that confer potency and selectivity for the target kinase.

Conclusion

This compound represents a confluence of strategic design and synthetic utility in medicinal chemistry. Its identity as an indole bioisostere provides a powerful tool for modulating the properties of drug candidates, while its synthetic accessibility allows for extensive structural diversification. The synthetic route, proceeding via nitration and subsequent reduction of the 5-azaindole core, is a robust method for producing this key intermediate. As the pursuit of targeted therapies continues, the demand for well-designed, versatile building blocks like this compound will undoubtedly remain high, cementing its place in the modern drug discovery toolkit.

References

-

The Azaindole Framework in the Design of Kinase Inhibitors . MDPI. [Link]

-

Martin, J. S., Mackenzie, C. J., & Gilbert, I. H. (2021). Synthesis of a Series of Diaminoindoles . The Journal of Organic Chemistry, 86(17), 11846–11855. [Link]

-

Motati, D. R., Amaradhi, R., & Ganesh, T. (2020). Azaindole Therapeutic Agents . Bioorganic & Medicinal Chemistry Letters, 30(24), 127629. [Link]

-

Azaindole synthesis . Organic Chemistry Portal. [Link]

-

3-Amino-7-azaindole dihydrochloride | 100960-08-5 . J&K Scientific LLC. [Link]

-

Pinto, D. J., et al. (2006). Novel 5-azaindole factor VIIa inhibitors . Bioorganic & Medicinal Chemistry Letters, 16(12), 3197-200. [Link]

-

1H-pyrrolo(2,3-b)pyridin-5-amine . PubChem. [Link]

-

3-AMINO-7-AZAINDOLE DIHYDROCHLORIDE . INDOFINE Chemical Company. [Link]

-

Fizer, M., et al. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity . Molecules, 28(7), 3121. [Link]

-

Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile . RosDok. [Link]

-

Daisley, R. W., & Walker, J. (1969). The synthesis of 3-amino- and 3-acetamido-indolizines and their precursors . Journal of the Chemical Society C: Organic, 13, 1375-1379. [Link]

-

Far-Poozh, M. M., et al. (2020). Synthesis of Thiazoloindole α-Amino Acids: Chromophores Amenable to One- and Two-Photon Induced Fluorescence . Organic Letters, 22(15), 5793–5797. [Link]

-

Wang, Y., et al. (2018). Design, synthesis, and evaluation of 3,5-disubstituted 7-azaindoles as Trk inhibitors with anticancer and antiangiogenic activities . European Journal of Medicinal Chemistry, 143, 1533-1544. [Link]

-

Novel Synthetic Route to 5-Substituted Indoles . Loyola eCommons. [Link]

-

Domino Aza-Michael-SNAr-Heteroaromatization Route to C5-Substituted 1-Alkyl-1H-Indole-3-Carboxylic Esters . Molecules, 27(20), 7019. [Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. mdpi.com [mdpi.com]

- 3. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Novel 5-azaindole factor VIIa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. Design, synthesis, and evaluation of 3,5-disubstituted 7-azaindoles as Trk inhibitors with anticancer and antiangiogenic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rosdok.uni-rostock.de [rosdok.uni-rostock.de]

- 9. Azaindole synthesis [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

Preliminary Investigation of 3-Amino-5-azaindole Dihydrochloride: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive preliminary investigation into 3-Amino-5-azaindole dihydrochloride, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. While direct experimental data for this specific salt is limited in publicly accessible literature, this document synthesizes information on the parent molecule, 3-Amino-5-azaindole (also known as 3-amino-1H-pyrrolo[3,2-c]pyridine), and related azaindole isomers to present a predictive overview of its chemical properties, a plausible synthetic pathway, and its potential applications, particularly in the realm of kinase inhibition. The insights herein are grounded in established chemical principles and extensive literature on the privileged azaindole scaffold.

Introduction: The Azaindole Scaffold in Medicinal Chemistry

Azaindoles, bioisosteres of indoles and purines, represent a "privileged scaffold" in medicinal chemistry. The strategic placement of a nitrogen atom in the indole ring system can significantly modulate a molecule's physicochemical properties, including solubility, lipophilicity, and hydrogen bonding capacity.[1][2] These modifications can lead to enhanced binding affinity for biological targets, improved pharmacokinetic profiles, and the generation of novel intellectual property.[1] Among the various azaindole isomers, the 5-azaindole core has been incorporated into numerous biologically active compounds, demonstrating its utility in the development of novel therapeutics.[3][4] This guide focuses on the 3-amino substituted 5-azaindole, presented as its dihydrochloride salt to enhance aqueous solubility and stability, making it more amenable for use in biological assays.[5]

Physicochemical Properties: A Predictive Analysis

Direct experimental data for this compound is not widely available. However, based on the known properties of related azaindole derivatives, we can extrapolate a set of expected characteristics. The introduction of the amino group at the 3-position and the formation of a dihydrochloride salt are expected to significantly influence the molecule's properties compared to the parent 5-azaindole.

| Property | Predicted Value/Characteristic | Rationale and Supporting Evidence |

| IUPAC Name | 1H-Pyrrolo[3,2-c]pyridin-3-amine dihydrochloride | Based on the core 5-azaindole (1H-pyrrolo[3,2-c]pyridine) structure. |

| Molecular Formula | C₇H₉Cl₂N₃ | Derived from the parent molecule C₇H₇N₃ with the addition of two HCl molecules. |

| Molecular Weight | 206.08 g/mol | Calculated based on the molecular formula. |

| Appearance | Off-white to light brown crystalline solid | Typical appearance for hydrochloride salts of amino-heterocycles. |

| Solubility | High aqueous solubility | The dihydrochloride salt form is designed to significantly increase solubility in aqueous buffers, a desirable trait for in vitro assays. Azaindole hydrochlorides, in general, show enhanced solubility.[5] |

| pKa | Two pKa values expected | The pyridine nitrogen and the 3-amino group will both be basic. The pyridine nitrogen's pKa will likely be in the range of 4-6, while the aromatic amine will be lower. |

| Stability | Stable under standard laboratory conditions | The hydrochloride salt enhances stability, though protection from light and moisture is recommended for long-term storage. |

Synthesis and Characterization: A Proposed Pathway and Analytical Workflow

The synthesis of 3-Amino-5-azaindole is not explicitly detailed in readily available literature; however, a plausible synthetic route can be devised based on established methodologies for the functionalization of the 5-azaindole core. A key intermediate for the synthesis of 3-substituted 5-azaindoles is 3-iodo-5-azaindole.[6]

Proposed Synthetic Route

A potential synthetic pathway to 3-Amino-5-azaindole involves the initial iodination of 5-azaindole, followed by a nucleophilic substitution or a metal-catalyzed amination reaction. The final step would involve the formation of the dihydrochloride salt.

Caption: Proposed synthetic pathway for this compound.

Causality behind Experimental Choices:

-

Iodination at the 3-position: The pyrrole ring of the azaindole system is electron-rich and susceptible to electrophilic substitution. The 3-position is generally the most reactive site for such reactions in indoles and azaindoles. N-Iodosuccinimide (NIS) is a mild and effective iodinating agent for these systems.[7]

-

Amination of the 3-iodo intermediate: The carbon-iodine bond can be functionalized to introduce an amino group. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful and versatile method for forming carbon-nitrogen bonds and would be a suitable choice.[8] Alternatively, nucleophilic aromatic substitution (SNAr) with an ammonia surrogate could be explored.

-

Dihydrochloride Salt Formation: Treatment of the free base with a solution of hydrochloric acid in a suitable organic solvent like diethyl ether or isopropanol is a standard and effective method for preparing the hydrochloride salt, which often precipitates out of the solution.

Recommended Characterization Workflow

A rigorous characterization is essential to confirm the identity and purity of the synthesized this compound.

Caption: Recommended analytical workflow for the characterization of this compound.

Step-by-Step Characterization Protocols:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine and pyrrole rings, as well as a broad singlet for the amino protons and the pyrrolic NH proton. The integration of these signals should correspond to the number of protons in the molecule.

-

¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms in the structure. The chemical shifts will be indicative of the electronic environment of each carbon.

-

-

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS): This technique will provide a highly accurate mass measurement of the molecular ion, allowing for the confirmation of the elemental composition and molecular formula of the 3-Amino-5-azaindole free base.[9] The fragmentation pattern can also provide structural information.[10]

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

The FTIR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include N-H stretching vibrations for the amino and pyrrole groups (typically in the 3200-3500 cm⁻¹ region) and C=C and C=N stretching vibrations for the aromatic rings (in the 1400-1600 cm⁻¹ region).[11][12]

-

-

Purity Assessment:

-

High-Performance Liquid Chromatography (HPLC): HPLC analysis is crucial for determining the purity of the compound. A single sharp peak would indicate a high degree of purity.

-

Elemental Analysis: This analysis will determine the percentage composition of carbon, hydrogen, nitrogen, and chlorine, which should be in close agreement with the calculated values for the dihydrochloride salt.

-

Potential Applications in Drug Discovery: A Focus on Kinase Inhibition

The azaindole scaffold is a well-established pharmacophore in the design of kinase inhibitors.[4] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, mimicking the hinge-binding interactions of the adenine core of ATP with the kinase active site.[13] The 3-amino group can serve as a versatile handle for further chemical modifications to enhance potency and selectivity.

Mechanism of Action as a Kinase Inhibitor

Many azaindole-based kinase inhibitors function as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the kinase, preventing the phosphorylation of substrate proteins and thereby modulating downstream signaling pathways.

Caption: Conceptual signaling pathway illustrating the mechanism of action of an azaindole-based kinase inhibitor.

Potential Kinase Targets

Given the broad utility of the azaindole scaffold, 3-Amino-5-azaindole could potentially be developed into inhibitors for a variety of kinases implicated in diseases such as cancer and inflammatory disorders. Examples of kinases targeted by other azaindole derivatives include:

-

CDKs (Cyclin-Dependent Kinases): 3,5-disubstituted-7-azaindoles have shown activity against CDK2 and CDK9.[2]

-

Cdc7 (Cell division cycle 7): 5-azaindole derivatives have been investigated as inhibitors of Cdc7.[14]

-

ROCK (Rho-associated protein kinase): Several 7-azaindoles are known ROCK inhibitors.[2]

-

AXL receptor tyrosine kinase: A 3,4-disubstituted-7-azaindole has been identified as an AXL inhibitor.[2]

The 3-amino group of 3-Amino-5-azaindole provides a key vector for chemical elaboration, allowing for the synthesis of libraries of compounds to screen against a wide range of kinases to identify potent and selective inhibitors.

Conclusion and Future Directions

While this compound is not a widely commercially available compound with extensive published data, this preliminary investigation provides a strong rationale for its synthesis and evaluation in drug discovery programs. The 5-azaindole core is a validated privileged scaffold, and the 3-amino substituent offers a strategic point for chemical modification. The dihydrochloride salt form ensures good aqueous solubility for biological screening.

Future research should focus on the successful synthesis and rigorous characterization of this compound. Subsequent screening against a panel of kinases could uncover novel inhibitors with therapeutic potential. The insights provided in this guide offer a solid foundation for researchers to embark on the exploration of this compound as a valuable building block in the development of next-generation therapeutics.

References

-

3-Iodo-5-azaindole. MySkinRecipes. (URL: [Link])

-

Azaindole-Based Inhibitors of Cdc7 Kinase: Impact of the Pre-DFG Residue, Val 195. National Institutes of Health. (URL: [Link])

-

New indole and 7-azaindole derivatives as protein kinase inhibitors. Tesi di dottorato. (URL: [Link])

-

3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation. MDPI. (URL: [Link])

-

Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. Journal of Medicinal Chemistry. (URL: [Link])

-

Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. MDPI. (URL: [Link])

-

Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. PubMed. (URL: [Link])

-

3-Iodo-5-azaindole. Lead Sciences. (URL: [Link])

-

Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. (URL: [Link])

-

The Azaindole Framework in the Design of Kinase Inhibitors. PMC. (URL: [Link])

-

CHEMOENZYMATIC TRANSFORMATIONS OF INDOLE AND AZAINDOLE CONTAINING NATURAL PRODUCT ANALOGS USING. ShareOK. (URL: [Link])

-

Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Semantic Scholar. (URL: [Link])

-

Azaindole synthesis. Organic Chemistry Portal. (URL: [Link])

-

One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. SciELO. (URL: [Link])

-

Azaindole-Based Inhibitors of Cdc7 Kinase: Impact of the Pre-DFG Residue, Val 195. ACS Medicinal Chemistry Letters. (URL: [Link])

-

Azaindole Therapeutic Agents. PMC. (URL: [Link])

-

Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. PMC. (URL: [Link])

-

Synthesis and Characterization of 3-Amino-5-Arylimino-1,2,4 Thiadiazoles. IJERT. (URL: [Link])

-

Biomedical Importance of Indoles. PMC. (URL: [Link])

-

Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. PubMed Central. (URL: [Link])

-

3-aminopyridine. Organic Syntheses Procedure. (URL: [Link])

-

Study of Mass Spectra of Some Indole Derivatives. SciRP.org. (URL: [Link])

-

Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC. (URL: [Link])

-

The importance of indole and azaindole scaffold in the development of antitumor agents. ResearchGate. (URL: [Link])

-

Exploration of Indole Alkaloids from Marine Fungus Pseudallescheria boydii F44-1 Using an Amino Acid-Directed Strategy. MDPI. (URL: [Link])

-

IR spectra of indole-3-acetic acid in KBr. Indole NH-band at 3389 cm -1... ResearchGate. (URL: [Link])

-

Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. ACS Publications. (URL: [Link])

-

Discovery of Novel Fluorescent Azaindoles with Cytotoxic Action in A2780 Ovarian Carcinoma Cells. PubMed. (URL: [Link])

-

5-Azaindole. PubChem. (URL: [Link])

-

An Efficient, Regioselective Amination of 3,5-Disubstituted Pyridine N-Oxides Using Saccharin as an Ammonium Surrogate. Organic Letters. (URL: [Link])

-

3-Amino-7-azaindole hydrochloride. PubChem. (URL: [Link])

-

Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Organic Chemistry Portal. (URL: [Link])

- Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5. Arkivoc. (URL: https://www.

-

FTIR spectra of a 4-aq (1), indole (2), polyindole (3), and copolymer... ResearchGate. (URL: [Link])

-

Theoretical FT-IR spectrum of 4-amino-5-(indole-3-oyl). ResearchGate. (URL: [Link])

-

Monitoring of methylglyoxal/indole interaction by ATR-FTIR spectroscopy and qTOF/MS/MS analysis. ResearchGate. (URL: [Link])

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tesidottorato.depositolegale.it [tesidottorato.depositolegale.it]

- 4. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 3-Iodo-5-azaindole [myskinrecipes.com]

- 7. 3-Iodo-7-azaindole CAS#: 23616-57-1 [amp.chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Azaindole-Based Inhibitors of Cdc7 Kinase: Impact of the Pre-DFG Residue, Val 195 - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of the Azaindole Scaffold

An In-Depth Technical Guide to 3-Amino-5-azaindole dihydrochloride (CAS 1257535-49-1)

For Researchers, Scientists, and Drug Development Professionals

The azaindole scaffold, a bioisostere of both indole and purine systems, represents a privileged structure in modern medicinal chemistry.[1][2][3] The strategic replacement of a carbon atom in the indole's benzene ring with a nitrogen atom creates one of four possible isomers (4-, 5-, 6-, or 7-azaindole), each with distinct physicochemical properties.[1][3] This modification can profoundly influence a molecule's solubility, pKa, lipophilicity, and its ability to form key hydrogen bonds with biological targets, thereby modulating potency and pharmacokinetic profiles.[2]

Among these, the 5-azaindole core (1H-pyrrolo[3,2-c]pyridine) is a crucial building block. This guide focuses specifically on This compound , a derivative that offers a key reactive handle—the 3-amino group—for further chemical elaboration in drug discovery programs. Its dihydrochloride salt form is typically employed to enhance solubility and stability for laboratory use.

Part 1: Molecular Structure and Physicochemical Profile

The fundamental identity of a chemical compound lies in its structure. This compound is characterized by a pyrrolopyridine bicyclic system with an amino group at the C3 position of the pyrrole ring. The dihydrochloride salt form indicates that two nitrogen atoms are protonated, likely the pyridine nitrogen and the exocyclic amino group, to form a stable, crystalline solid.

Chemical Structure Diagram

Caption: A plausible synthetic pathway for this compound.

Experimental Rationale

-

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction is a highly reliable method for forming carbon-carbon bonds. [4]Coupling 4-chloro-3-nitropyridine with a protected alkyne like trimethylsilylacetylene installs the necessary carbon framework for the subsequent cyclization. The choice of a protected alkyne prevents undesired side reactions.

-

Cyclization: The removal of the silyl protecting group followed by treatment with a strong base (e.g., potassium tert-butoxide) induces an intramolecular cyclization (a variation of the Batcho-Leimgruber indole synthesis) to form the pyrrole ring, yielding the 3-nitro-5-azaindole core.

-

Nitro Reduction: The reduction of the nitro group is a critical step. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method to convert the nitro group to the primary amine without affecting the heterocyclic core.

-

Salt Formation: The final step involves treating the free base with a solution of hydrogen chloride (HCl) in a suitable solvent like diethyl ether or isopropanol. This protonates the basic nitrogen centers, facilitating the isolation of the compound as a stable, more soluble dihydrochloride salt.

This self-validating protocol ensures that each intermediate can be isolated and characterized (e.g., by NMR, MS) to confirm the success of each transformation before proceeding to the next step.

Part 3: Applications in Drug Discovery and Development

This compound is not an active pharmaceutical ingredient itself but rather a high-value building block or intermediate. Its utility stems from the combination of the azaindole core, which is known to interact with key biological targets, and the strategically placed amino group, which serves as a versatile point for chemical diversification.

Primary Application: Kinase Inhibitor Scaffolding

The most prominent application of azaindoles is in the design of protein kinase inhibitors. [1][2]Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.

The azaindole scaffold is structurally analogous to the adenine core of ATP (adenosine triphosphate), the primary substrate for kinases. [1]This allows azaindole-based molecules to act as "ATP mimics," binding to the ATP-binding pocket of kinases and inhibiting their function.

Caption: Workflow illustrating the use of 3-Amino-5-azaindole in drug discovery.

The 3-amino group is the key to unlocking this potential. It can be readily acylated, alkylated, or used in coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to attach various side chains. These side chains are designed to probe and occupy different sub-pockets within the kinase active site, leading to enhanced potency and selectivity for the target kinase over other kinases in the human kinome. [2]

Protocol: Synthesis of an N-Aroyl-3-amino-5-azaindole Derivative

This protocol outlines a standard amide coupling reaction, a fundamental step in elaborating the 3-amino-5-azaindole core.

-

Preparation: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-Amino-5-azaindole free base (1.0 equivalent) in a suitable anhydrous solvent such as N,N-Dimethylformamide (DMF).

-

Base Addition: Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) (2.0-3.0 equivalents), to the solution to scavenge the acid that will be generated during the reaction.

-

Coupling Agent: Add a standard peptide coupling agent, such as HATU (1.1 equivalents), to the mixture and stir for 5-10 minutes to activate the carboxylic acid.

-

Acid Addition: Add the desired carboxylic acid (R-COOH) (1.0-1.2 equivalents) to the reaction mixture.

-

Reaction: Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

-

Work-up: Once the reaction is complete, quench with water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired N-aroyl-3-amino-5-azaindole derivative.

Conclusion

This compound (CAS 1257535-49-1) is a strategically important, yet specialized, chemical building block. While detailed public data on this specific isomer is sparse, its structural features—a bioisosteric azaindole core and a versatile 3-amino group—position it as a valuable tool for medicinal chemists. Its primary application lies in the synthesis of focused compound libraries, particularly for the discovery of novel kinase inhibitors. The principles of its synthesis and application are well-grounded in the established chemistry of the broader azaindole family, making it a reliable and logical choice for drug discovery programs aiming to create next-generation therapeutics.

References

-

J&K Scientific LLC. (n.d.). 3-Amino-7-azaindole dihydrochloride | 100960-08-5. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 45789998, 3-Amino-7-azaindole hydrochloride. Retrieved from [Link]

-

INDOFINE Chemical Company. (n.d.). 3-AMINO-7-AZAINDOLE DIHYDROCHLORIDE. Retrieved from [Link]

-

Bollini, M., & Casalnuovo, M. (2017). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 22(12), 2073. Retrieved from [Link]

-

Kumar, A., & Singh, P. (2020). Azaindole Therapeutic Agents. Current Medicinal Chemistry, 27(38), 6537-6561. Retrieved from [Link]

-

Martin, J. S., Mackenzie, C. J., & Gilbert, I. H. (2021). Synthesis of a Series of Diaminoindoles. The Journal of Organic Chemistry, 86(17), 11846–11854. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9220, 5-Azaindole. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from [Link]

Sources

An In-depth Technical Guide to 3-Amino-Azaindole Dihydrochlorides as Privileged Scaffolds in Medicinal Chemistry

Abstract: This technical guide provides a comprehensive overview of 3-amino-azaindole dihydrochlorides, focusing on the well-documented and commercially significant 3-Amino-7-azaindole dihydrochloride . While the broader class of azaindoles is discussed, the 7-azaindole isomer serves as a representative model due to the extensive availability of technical data and its established role in drug discovery. This document details the compound's physicochemical properties, synthesis considerations, and critical applications, particularly as a foundational building block for kinase inhibitors. Experimental workflows and scientific rationales are provided to equip researchers and drug development professionals with actionable insights into leveraging this powerful scaffold.

The Azaindole Scaffold: A Privileged Structure in Drug Discovery

Azaindoles, also known as pyrrolopyridines, represent a class of bicyclic heteroaromatic compounds that are bioisosteric to both indoles and purines.[1][2] This structural similarity allows them to mimic these essential biological motifs, making them highly valuable in medicinal chemistry. The strategic replacement of a carbon atom in the indole's benzene ring with a nitrogen atom creates four possible positional isomers: 4-azaindole, 5-azaindole, 6-azaindole, and 7-azaindole.[1]

This seemingly simple substitution has profound effects, modulating key physicochemical properties such as solubility, pKa, lipophilicity, and metabolic stability.[2] The nitrogen atom introduces a hydrogen bond acceptor site, which can significantly enhance binding affinity and selectivity for biological targets, particularly the ATP-binding site of protein kinases.[1][2] Consequently, azaindoles are recognized as "privileged structures" that have been successfully incorporated into numerous therapeutic agents, including the FDA-approved cancer drugs vemurafenib and venetoclax, both of which contain a 7-azaindole core.[1]

Caption: The relationship between the parent indole structure and its four azaindole isomers.

Physicochemical Profile: 3-Amino-7-Azaindole Dihydrochloride

3-Amino-7-azaindole is most frequently supplied and utilized as a dihydrochloride salt. This formulation is a deliberate choice driven by practical considerations in a laboratory and process chemistry setting. The two hydrochloride moieties protonate the basic nitrogen atoms in the molecule, significantly enhancing its stability and aqueous solubility.[3] This is particularly advantageous for applications in high-throughput screening (HTS) and for ensuring consistent reactivity in aqueous reaction media.[3]

The key quantitative and qualitative data for this compound are summarized below.

| Property | Value | Source(s) |

| Chemical Name | 1H-Pyrrolo[2,3-b]pyridin-3-amine dihydrochloride | [3][4] |

| Molecular Formula | C₇H₇N₃·2HCl | [3][4] |

| Molecular Weight | 206.07 g/mol | [3][4] |

| CAS Number | 100960-08-5 | [3][5] |

| Appearance | Off-white crystalline or brown powder | [3] |

| Purity | Typically ≥ 95% | [3][4] |

| Storage Conditions | Store at 0-8 °C, cool and dry place | [3][4] |

Synthesis and Reactivity Considerations

The synthesis of the azaindole core can be achieved through various established methods, including the Bartoli and Batcho-Leimgruber reactions.[1] More modern approaches frequently utilize palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, starting from functionalized chloropyridines.[6]

For 3-Amino-7-azaindole, a common synthetic consideration is the introduction of the amino group at the C3 position. This is often achieved from a precursor like 3-iodo-7-azaindole via reactions like N-arylation followed by coupling.[2]

Causality in Reactivity: The dihydrochloride salt form is unreactive in many organic reactions until neutralized. In a typical cross-coupling reaction, the added base (e.g., sodium carbonate, triethylamine) serves a dual purpose: it neutralizes the hydrochloride salt to liberate the free base form of the azaindole in situ and facilitates the catalytic cycle of the coupling reaction itself. This ensures that the highly reactive free amine is generated only when needed.

Caption: General reaction workflow illustrating the in-situ activation of the dihydrochloride salt.

Core Applications in Research and Development

3-Amino-7-azaindole dihydrochloride is not typically an active pharmaceutical ingredient (API) itself but rather a crucial starting material or key intermediate.[3][5] Its utility spans several domains:

-

Kinase Inhibitor Synthesis: This is its most prominent application. The 7-azaindole core mimics the purine structure of ATP, allowing it to bind effectively to the hinge region of kinase active sites.[1][2] The 3-amino group serves as a versatile chemical handle for introducing various substituents (R-groups) that can enhance potency, impart selectivity, and optimize pharmacokinetic properties.

-

Anti-Cancer Agent Development: As many cancers are driven by aberrant kinase activity, this compound is a foundational block for developing novel oncology therapeutics.[3][5]

-

Biochemical Research: It is used to synthesize chemical probes for studying enzyme inhibition and receptor binding, helping to elucidate biological pathways and validate new drug targets.[5]

-

Materials Science: The unique electronic properties of the azaindole ring system are being explored for the development of novel organic semiconductors.[5]

Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol describes a representative, self-validating workflow for the N-arylation of 3-Amino-7-azaindole with a generic aryl boronic acid. The self-validating nature comes from the inclusion of in-process checks and final characterization steps to confirm the identity and purity of the product.

Objective: To synthesize a 3-(Arylamino)-7-azaindole derivative.

Materials:

-

3-Amino-7-azaindole dihydrochloride (1.0 eq)

-

Aryl boronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)

-

XPhos (0.1 eq)

-

Potassium phosphate (K₃PO₄, 3.0 eq)

-

Solvent: 1,4-Dioxane and Water (4:1 mixture)

-

Ethyl acetate, Brine, Anhydrous sodium sulfate

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Reactor Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-Amino-7-azaindole dihydrochloride (1.0 eq), the desired aryl boronic acid (1.2 eq), and potassium phosphate (3.0 eq).

-

Rationale (Expertise): Potassium phosphate is a sufficiently strong base to both neutralize the dihydrochloride salt and facilitate the transmetalation step of the catalytic cycle. A 3-fold excess ensures complete neutralization and drives the reaction forward.

-

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Rationale (Trustworthiness): The Palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. Removing air prevents catalyst degradation and ensures reproducible results.

-

-

Reagent Addition: Add the palladium acetate (0.05 eq) and XPhos ligand (0.1 eq). Follow with the addition of the degassed 1,4-Dioxane/Water solvent mixture.

-

Rationale (Expertise): XPhos is a bulky, electron-rich phosphine ligand that promotes efficient oxidative addition and reductive elimination, making it highly effective for this type of C-N coupling. The aqueous portion of the solvent is crucial for dissolving the phosphate base.

-

-

Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours.

-

In-Process Check (Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material.

-

Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Rationale (Trustworthiness): The aqueous wash and brine wash remove the inorganic salts (phosphate) and residual water-soluble components, providing a cleaner crude product for purification.

-

-

Purification: Concentrate the organic layer under reduced pressure. Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Final Characterization (Validation): Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Conclusion

3-Amino-7-azaindole dihydrochloride is a high-value chemical intermediate whose strategic importance in modern drug discovery, particularly in the synthesis of kinase inhibitors, cannot be overstated. Its favorable physicochemical properties, conferred by the dihydrochloride salt form, combined with the versatile reactivity of the 3-amino group, make it a preferred building block for medicinal chemists. Understanding the rationale behind its use—from salt formation to reaction mechanics—empowers researchers to leverage this privileged scaffold to its full potential in the development of next-generation therapeutics.

References

- J&K Scientific LLC. (n.d.). 3-Amino-7-azaindole dihydrochloride | 100960-08-5.

- Chem-Impex. (n.d.). 3-Amino-7-azaindole dihydrochloride.

- INDOFINE Chemical Company. (n.d.). 3-AMINO-7-AZAINDOLE DIHYDROCHLORIDE.

- PubChem. (n.d.). 3-Amino-7-azaindole hydrochloride. National Center for Biotechnology Information.

- PharmaBlock. (n.d.). Azaindoles in Medicinal Chemistry.

- Patel, H., et al. (2020). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 25(10), 2378. Published by MDPI.

- Organic Chemistry Portal. (n.d.). Azaindole synthesis.

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. 3-AMINO-7-AZAINDOLE DIHYDROCHLORIDE | | INDOFINE Chemical Company [indofinechemical.com]

- 5. jk-sci.com [jk-sci.com]

- 6. Azaindole synthesis [organic-chemistry.org]

The Pivotal Role of 3-Amino-5-azaindole dihydrochloride in Kinase Inhibitor Design: A Technical Guide to Mechanism and Application

Introduction: The Strategic Importance of a Privileged Scaffold

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as foundations for successful therapeutic agents. These "privileged structures" offer a unique combination of synthetic accessibility, favorable physicochemical properties, and, most importantly, the inherent ability to interact with key biological targets. 3-Amino-5-azaindole dihydrochloride represents a quintessential example of such a scaffold. While not an active therapeutic agent in itself, this compound is a critical starting material—a versatile building block—for the synthesis of potent and selective kinase inhibitors.[1]

The power of the azaindole core lies in its bioisosteric relationship to purine, the fundamental heterocyclic system of adenosine triphosphate (ATP).[2] Protein kinases, a vast family of enzymes that regulate virtually all cellular processes by phosphorylating target proteins, utilize ATP as their phosphate donor.[1] Consequently, a scaffold that can mimic the binding of ATP's purine ring offers a direct route to competitive kinase inhibition. The 5-azaindole isomer, with its specific nitrogen placement, provides an ideal arrangement of hydrogen bond donors and acceptors to interact with the highly conserved "hinge region" of the kinase ATP-binding pocket.[3]

This technical guide will elucidate the "mechanism of action" of this compound not as a standalone agent, but through the lens of its derivatives. We will explore its strategic application in the synthesis of a potent class of anti-cancer agents—Cell Division Cycle 7 (Cdc7) kinase inhibitors—providing a comprehensive overview from initial synthesis to biological validation and detailing the core principles that make this scaffold invaluable to drug discovery professionals.[2][4]

Part 1: The 5-Azaindole Scaffold as a Kinase Hinge-Binder

The efficacy of most kinase inhibitors hinges on their ability to competitively occupy the ATP-binding site, preventing the enzyme from accessing its phosphate source. The azaindole moiety is exceptionally well-suited for this role. The pyrrole -NH group acts as a hydrogen bond donor, while the pyridine nitrogen (N5 in this case) serves as a hydrogen bond acceptor. This arrangement perfectly mimics the N1 and N6 amine of adenine, allowing it to form two critical hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region.[3] This bidentate interaction is a cornerstone of inhibitor potency and selectivity.

Caption: Bidentate hydrogen bonding of the 5-azaindole core to the kinase hinge region.

This fundamental binding mode provides a stable anchor, from which medicinal chemists can elaborate the scaffold at other positions (e.g., C3) to achieve specific interactions with other, less conserved regions of the ATP pocket, thereby engineering selectivity for the target kinase over the hundreds of other kinases in the human kinome.

Part 2: Case Study - Synthesis and Mechanism of a Cdc7 Kinase Inhibitor

Rationale for Targeting Cdc7 Kinase

Cell Division Cycle 7 (Cdc7) is a serine/threonine kinase that plays an indispensable role in initiating DNA replication during the S-phase of the cell cycle.[3][5] It functions by phosphorylating the Minichromosome Maintenance (MCM) complex, a helicase essential for unwinding DNA at replication origins.[3] Many cancer cell lines exhibit overexpression of Cdc7, and their reliance on this kinase for proliferation makes it an attractive target for anti-cancer therapy.[3][5] Inhibition of Cdc7 leads to the stalling of DNA replication, ultimately triggering cell cycle arrest and apoptosis in rapidly dividing cancer cells.[5]

Synthetic Pathway from 3-Amino-5-Azaindole

The development of potent Cdc7 inhibitors often begins with a halogenated 5-azaindole intermediate, which is amenable to palladium-catalyzed cross-coupling reactions for building molecular complexity.[2] this compound is an ideal precursor for this intermediate via the well-established Sandmeyer reaction.[6]

The following workflow outlines the synthesis of a representative Cdc7 inhibitor, starting from 3-Amino-5-azaindole.

Caption: Synthetic workflow from 3-Amino-5-azaindole to a Cdc7 kinase inhibitor.

-

Diazotization and Iodination (Sandmeyer Reaction): The primary amino group of 3-Amino-5-azaindole is converted into a diazonium salt using sodium nitrite (NaNO₂) under acidic conditions. This unstable intermediate is then treated with a source of iodide, such as potassium iodide (KI), to replace the diazonium group with iodine, yielding 3-Iodo-5-azaindole.[6][7]

-

N-Arylation (SNAr Reaction): The pyrrole nitrogen of 3-Iodo-5-azaindole is functionalized, often via a nucleophilic aromatic substitution (SNAr) reaction. For instance, reaction with an activated heteroaryl chloride like 4-chloropyrimidine introduces a key structural element for kinase interaction.[2]

-

Diversification (Suzuki Coupling): The iodine atom at the C3 position serves as a handle for a palladium-catalyzed Suzuki cross-coupling reaction. This allows for the introduction of a wide variety of aryl or heteroaryl groups from corresponding boronic acids, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.[2][8]

Mechanism of Action of the Final Cdc7 Inhibitor

The resulting substituted 5-azaindole derivative functions as a potent, ATP-competitive inhibitor of Cdc7 kinase.

-

Hinge Binding: The 5-azaindole core anchors the molecule in the ATP-binding site by forming the critical bidentate hydrogen bonds with the kinase hinge region, as previously described.[3]

-

Target-Specific Interactions: The substituents installed via the SNAr and Suzuki reactions extend into adjacent hydrophobic pockets and interact with specific amino acid residues, such as the gatekeeper residue, which confers selectivity for Cdc7 over other kinases like the closely related CDK2.[2][3]

-

Inhibition of MCM Complex Phosphorylation: By occupying the ATP site, the inhibitor prevents Cdc7 from binding and phosphorylating its substrate, the MCM complex.

-

Cellular Consequence: The lack of MCM phosphorylation prevents the initiation of DNA replication. This leads to replication stress, S-phase arrest, and ultimately, apoptosis in cancer cells that are highly dependent on Cdc7 for their proliferation.

Caption: Signaling pathway disruption by a 5-azaindole based Cdc7 inhibitor.

Part 3: Experimental Validation Protocols

The characterization of a novel kinase inhibitor requires a multi-faceted approach, combining biochemical assays to determine direct enzyme inhibition with cell-based assays to confirm activity in a biological context.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a target kinase by measuring the amount of ADP produced.

Principle: Kinase activity consumes ATP, producing ADP. A luminescence-based detection reagent is used in a two-step process: first, remaining ATP is depleted, then ADP is converted back to ATP, which fuels a luciferase reaction. The resulting light output is directly proportional to kinase activity.

Materials:

-

Recombinant Cdc7 kinase

-

Kinase substrate peptide (e.g., a fragment of MCM2)

-

ATP solution

-

Test compound (serially diluted in DMSO)

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

White, opaque 384-well assay plates

Workflow:

Caption: Workflow for an in vitro luminescence-based kinase inhibition assay.

Data Analysis: The luminescence signal is plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data using non-linear regression to calculate the IC₅₀ value.

Protocol 2: Cell-Based Proliferation Assay

This protocol measures the effect of the inhibitor on the proliferation of a cancer cell line known to express the target kinase.

Principle: The metabolic activity of viable cells is used as a proxy for cell number. Reagents like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) are reduced by mitochondrial dehydrogenases in living cells to a colored formazan product, which can be quantified by absorbance.

Materials:

-

Human cancer cell line (e.g., a colon or breast cancer line with high Cdc7 expression)

-

Complete cell culture medium (e.g., DMEM + 10% FBS)

-

Test compound (serially diluted in culture medium)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

Clear, flat-bottomed 96-well cell culture plates

Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of medium and allow them to adhere overnight.

-

Compound Treatment: Remove the medium and add 100 µL of medium containing the serially diluted test compound or vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Convert absorbance values to percentage of viable cells relative to the vehicle control. Plot the percentage of viability against the logarithm of inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion

This compound, while unassuming in isolation, is a powerful and strategic tool in drug discovery. Its true mechanism of action is realized through the elegant and potent kinase inhibitors it helps to create. By providing a privileged scaffold that effectively mimics ATP binding, it serves as an ideal starting point for developing targeted therapies. The case study of Cdc7 inhibitors demonstrates a clear and logical path from this fundamental building block to a sophisticated anti-cancer agent, underscoring the critical importance of foundational scaffolds in the rational design of modern pharmaceuticals. The continued exploration of derivatives from this and other azaindole isomers promises to yield new generations of targeted inhibitors for a host of human diseases.

References

- Montagnoli, A., Valsasina, B., Crosti, P., et al. (2008). A Cdc7 kinase inhibitor restricts cancer cell proliferation and functions synergistically with chemotherapeutic agents. Cancer Research, 68(20), 8302-8309.

-

Mérour, J. Y., Buron, F., Plé, K., Bonnet, P., & Routier, S. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19935–19979. Available from: [Link]

-

Tria, G. S., Jha, S., & Tovar, C. (2013). N-substituted azaindoles as potent inhibitors of Cdc7 kinase. Bioorganic & Medicinal Chemistry Letters, 23(7), 2062-2068. Available from: [Link]

- Molina, P., Almendros, P., & Fresneda, P. M. (2001). The aza-Wittig reaction in heterocyclic synthesis: a new route to the marine alkaloids variolin B and 5'-de-N-methylvariolin B. Tetrahedron Letters, 42(33), 5851-5854.

-

Tong, Y., et al. (2012). Azaindole-Based Inhibitors of Cdc7 Kinase: Impact of the Pre-DFG Residue, Val 195. ACS Medicinal Chemistry Letters, 3(10), 823–828. Available from: [Link]

-

Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Retrieved January 18, 2026, from [Link]

-

Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved January 18, 2026, from [Link]

- Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay Technical Manual.

- Wang, Z. J. (2010). Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons.

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved January 18, 2026, from [Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Azaindole-Based Inhibitors of Cdc7 Kinase: Impact of the Pre-DFG Residue, Val 195 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. N-substituted azaindoles as potent inhibitors of Cdc7 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 7. Sandmeyer Reaction [organic-chemistry.org]

- 8. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Potential Biological Targets of 3-Amino-5-Azaindole Dihydrochloride

Abstract

The azaindole scaffold represents a "privileged structure" in medicinal chemistry, serving as a cornerstone in the development of targeted therapeutics.[1][2][3][4] As a bioisostere of both indole and purine, its unique physicochemical properties, which can be finely tuned by the position of the nitrogen atom in the pyridine ring, make it an invaluable core for engaging a multitude of biological targets.[2][3] This guide focuses on 3-Amino-5-azaindole dihydrochloride, a key chemical intermediate and foundational block for synthesizing a diverse array of pharmacologically active molecules.[5][6] We will dissect the primary target families associated with this scaffold, elucidate the structural basis for these interactions, and provide robust, field-proven experimental workflows for target identification, engagement, and validation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of the 5-azaindole framework.

The Azaindole Scaffold: A Strategic Choice in Drug Design

The strategic incorporation of a nitrogen atom into the indole ring system fundamentally alters the molecule's electronic distribution, hydrogen bonding capacity, solubility, and metabolic stability.[2][3] This modification has proven particularly effective in the design of inhibitors that target ATP-binding sites. The 5-azaindole core, in particular, has emerged as a critical pharmacophore, primarily due to its ability to mimic the adenine portion of ATP.

The nitrogen atoms of the azaindole's pyrrolopyridine ring system act as hydrogen bond acceptors and donors, forming critical interactions with the "hinge" region of many protein kinases.[2] This interaction anchors the inhibitor within the ATP-binding pocket, providing a strong foundation for potency and selectivity. This compound serves as a versatile starting material, with the 3-amino group providing a vector for chemical elaboration to achieve desired target specificity and drug-like properties.

Primary Target Class: Protein Kinases